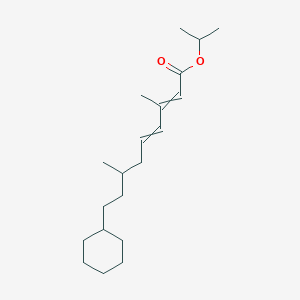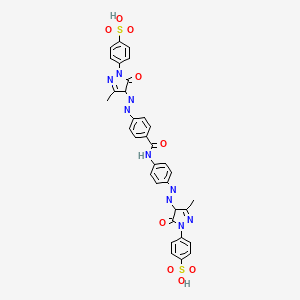![molecular formula C12H9NOS B14627226 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl CAS No. 58808-29-0](/img/structure/B14627226.png)
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is a chemical compound with the molecular formula C12H9NOS It is characterized by the presence of a biphenyl structure with an oxo-sulfanylidene amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl typically involves the reaction of biphenyl-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a thiol or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl involves its interaction with specific molecular targets. The oxo-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(oxo-λ4-sulfanylidene)amino]sulfanyl}aniline
- **2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide
- **2-{[dimethyl(oxo)-'lamda’6-sulfanylidene]amino}acetic acid
Uniqueness
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is unique due to its biphenyl structure combined with the oxo-sulfanylidene amino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
58808-29-0 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-phenyl-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C12H9NOS/c14-15-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI Key |
BLPBSONWJFXNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
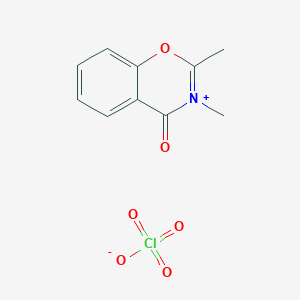
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
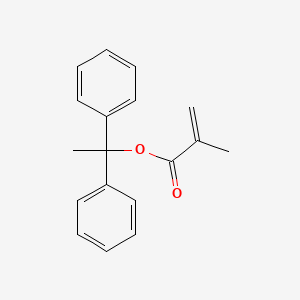
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
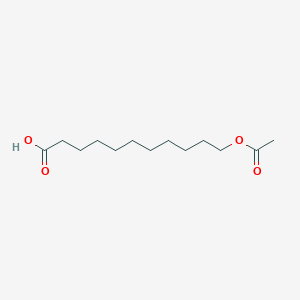
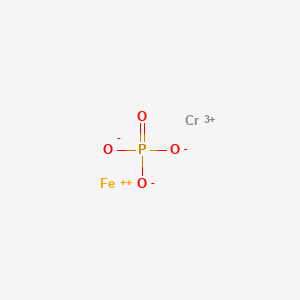
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
